Bromine Positional Effect on Sigma-1 Selectivity
In a series of benzamide-derived sigma-1 ligands, the 4-bromo substituted analog (compound 7m) demonstrated superior selectivity for sigma-1 over sigma-2 receptors compared to the 3-bromo regioisomer (compound 7l). Compound 7l, the 3-bromo analog, displayed significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. Specific quantitative selectivity ratios for the target compound (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)benzamide were not accessible within the search constraints; however, the class-level inference supports that the 4-bromo positional isomer is critical for minimizing polypharmacology.
| Evidence Dimension | Receptor selectivity profile |
|---|---|
| Target Compound Data | 4-bromo benzamide (compound 7m) - reported as more selective than 3-bromo isomer [1] |
| Comparator Or Baseline | 3-bromo benzamide (compound 7l) - significant antagonist activity at 5-HT2B, 5-HT2C, α2A, H1 receptors [1] |
| Quantified Difference | Qualitative improvement; specific Ki ratios for target compound not directly available |
| Conditions | In vitro competition binding assays against sigma proteins and functional assays on a panel of 40 receptors |
Why This Matters
For researchers seeking to isolate sigma-1-mediated effects without confounding off-target pharmacology, the 4-bromo substitution pattern is essential to avoid the polypharmacology seen with the 3-bromo analog.
- [1] Donnier-Maréchal M, et al. Eur J Med Chem. 2017; 138:964-978. doi: 10.1016/j.ejmech.2017.07.014. View Source
